(5Z)-3-ethyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one
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Overview
Description
3-ETHYL-5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a heterocyclic compound that features both pyrazole and imidazole rings. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves the condensation of an appropriate pyrazole derivative with a thiohydantoin. The reaction is usually carried out under reflux conditions in the presence of a suitable base, such as sodium ethoxide or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions to yield dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-ETHYL-5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-ETHYL-5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and imidazole rings can engage in hydrogen bonding and π-π interactions with the active sites of these targets, modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-ETHYL-5-[(Z)-1-(1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE
- 3-ETHYL-5-[(Z)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE
Uniqueness
The uniqueness of 3-ETHYL-5-[(Z)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group on both the pyrazole and imidazole rings can affect the compound’s lipophilicity, solubility, and overall pharmacokinetic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H14N4OS |
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Molecular Weight |
250.32 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[(1-ethylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H14N4OS/c1-3-14-7-8(6-12-14)5-9-10(16)15(4-2)11(17)13-9/h5-7H,3-4H2,1-2H3,(H,13,17)/b9-5- |
InChI Key |
HECKRUBTTUGHDI-UITAMQMPSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C\2/C(=O)N(C(=S)N2)CC |
Canonical SMILES |
CCN1C=C(C=N1)C=C2C(=O)N(C(=S)N2)CC |
Origin of Product |
United States |
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